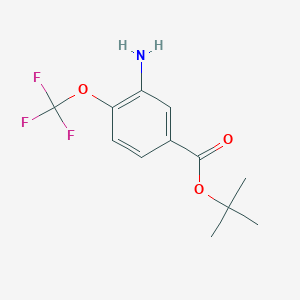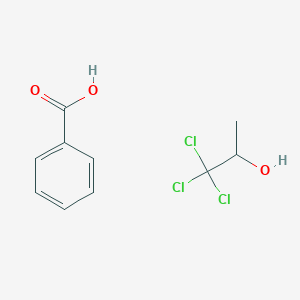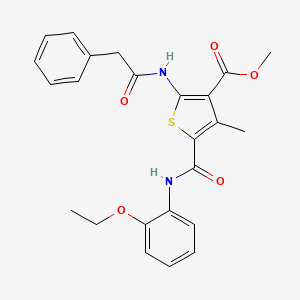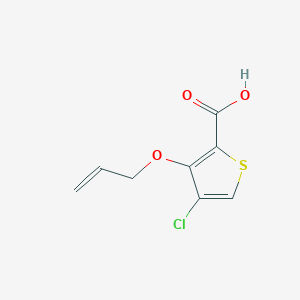
tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoate de tert-butyle 3-amino-4-(trifluorométhoxy): est un composé organique de formule moléculaire C12H14F3NO3 . Il s'agit d'un dérivé de l'acide benzoïque, où le groupe carboxyle est estérifié avec un groupe tert-butyle, et le cycle aromatique est substitué par un groupe amino et un groupe trifluorométhoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du benzoate de tert-butyle 3-amino-4-(trifluorométhoxy) implique généralement les étapes suivantes :
Nitration : Le matériau de départ, l'acide 3-nitro-4-(trifluorométhoxy)benzoïque, est nitré pour introduire le groupe nitro.
Réduction : Le groupe nitro est ensuite réduit en groupe amino en utilisant un agent réducteur tel que le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux.
Estérification : Le groupe carboxyle est estérifié avec l'alcool tert-butylique en présence d'un catalyseur acide, tel que l'acide sulfurique, pour former le produit final.
Méthodes de production industrielle : Les méthodes de production industrielle du benzoate de tert-butyle 3-amino-4-(trifluorométhoxy) peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de systèmes automatisés pour l'ajout de réactifs et de techniques de purification efficaces pour assurer un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le benzoate de tert-butyle 3-amino-4-(trifluorométhoxy) peut subir des réactions d'oxydation, où le groupe amino est oxydé en groupe nitro.
Réduction : Le composé peut être réduit pour former divers dérivés, selon l'agent réducteur et les conditions utilisées.
Substitution : Le groupe trifluorométhoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs nucléophiles tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de dérivés nitro.
Réduction : Formation de dérivés amines.
Substitution : Formation de divers benzoates substitués.
Applications de la recherche scientifique
Chimie : Le benzoate de tert-butyle 3-amino-4-(trifluorométhoxy) est utilisé comme élément constitutif dans la synthèse organique, en particulier dans le développement de produits pharmaceutiques et agrochimiques. Son groupe trifluorométhoxy unique confère des propriétés souhaitables telles qu'une lipophilie accrue et une stabilité métabolique.
Biologie : En recherche biologique, ce composé est utilisé pour étudier les effets des composés aromatiques substitués par le trifluorométhoxy sur les systèmes biologiques. Il sert de composé modèle pour étudier les interactions de ces molécules avec les enzymes et les récepteurs.
Médecine : Le benzoate de tert-butyle 3-amino-4-(trifluorométhoxy) est exploré pour ses applications thérapeutiques potentielles. Ses dérivés peuvent présenter des activités pharmacologiques telles que des propriétés anti-inflammatoires, analgésiques ou anticancéreuses.
Industrie : Dans le secteur industriel, ce composé est utilisé dans le développement de produits chimiques spécialisés, notamment les matériaux de pointe et les revêtements. Sa structure chimique unique le rend adapté aux applications nécessitant une stabilité thermique et chimique élevée.
Mécanisme d'action
Le mécanisme d'action du benzoate de tert-butyle 3-amino-4-(trifluorométhoxy) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhoxy améliore l'affinité de liaison et la sélectivité du composé envers ces cibles. Le groupe amino peut participer aux liaisons hydrogène et aux interactions électrostatiques, stabilisant davantage le complexe composé-cible. L'effet global est une modulation de l'activité de la cible, conduisant au résultat biologique ou chimique souhaité.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy-substituted aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of such molecules with enzymes and receptors.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals, including advanced materials and coatings. Its unique chemical structure makes it suitable for applications requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The overall effect is modulation of the target’s activity, leading to the desired biological or chemical outcome.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Benzoate de tert-butyle 4-amino-3-(trifluorométhoxy)
- Benzoate de tert-butyle 4-(aminométhyl)
- Benzoate de tert-butyle 4-amino
Comparaison :
- Benzoate de tert-butyle 4-amino-3-(trifluorométhoxy) : Structure similaire, mais avec le groupe amino à une position différente sur le cycle aromatique.
- Benzoate de tert-butyle 4-(aminométhyl) : Contient un groupe aminométhyl au lieu d'un groupe amino, ce qui entraîne une réactivité et des applications différentes.
- Benzoate de tert-butyle 4-amino : Il manque le groupe trifluorométhoxy, ce qui entraîne des propriétés chimiques et des applications potentielles différentes.
La combinaison unique des groupes trifluorométhoxy et amino dans le benzoate de tert-butyle 3-amino-4-(trifluorométhoxy) confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C12H14F3NO3 |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
tert-butyl 3-amino-4-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)7-4-5-9(8(16)6-7)18-12(13,14)15/h4-6H,16H2,1-3H3 |
Clé InChI |
AFTKKYLRBXIVFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)


![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)


